2-Chloro-5-(difluoromethyl)-1,3-thiazole

Catalog No.
S2722999
CAS No.
1781434-39-6
M.F
C4H2ClF2NS
M. Wt
169.57
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(difluoromethyl)-1,3-thiazole

Metabolic oxidation of methyl-thiazole groups truncates lead half-life. This 2-Cl-5-(CHF2)thiazole block provides a metabolically stable, lipophilic H-bond donor bioisostere.

  • Blocks CYP450: -CHF2 resists oxidation, improving in vivo stability.
  • Balanced logP: Avoids -CF3 lipophilicity penalty, preserving solubility.
  • Bifunctional: 2-Cl for cross-couplings; -CHF2 modulates pKa for kinase/GPCR targets.

High purity ensures reproducible parallel synthesis.

CAS Number

1781434-39-6

Product Name

2-Chloro-5-(difluoromethyl)-1,3-thiazole

IUPAC Name

2-chloro-5-(difluoromethyl)-1,3-thiazole

Molecular Formula

C4H2ClF2NS

Molecular Weight

169.57

InChI

InChI=1S/C4H2ClF2NS/c5-4-8-1-2(9-4)3(6)7/h1,3H

InChI Key

DUYYAYCSJXMAMX-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)Cl)C(F)F

solubility

not available

Synonyms

2-Chloro-5-(difluoromethyl)-1,3-thiazole, 2-Chloro-5-(difluoromethyl)thiazole, 5-(Difluoromethyl)-2-chlorothiazole, 2-Chloro-5-difluoromethyl-1,3-thiazole

Purity

≥95%

Package Size

1 g, 5 g, 25 g, 100 g

2-Chloro-5-(difluoromethyl)-1,3-thiazole (CAS 1781434-39-6) is a specialized halogenated heterocyclic building block utilized in pharmaceutical and agrochemical synthesis. It features a reactive 2-chloro substituent for cross-coupling and nucleophilic aromatic substitution (SNAr), alongside a 5-difluoromethyl (-CHF2) group that serves as a metabolically stable bioisostere. Procured primarily to overcome pharmacokinetic liabilities in lead compounds, this material allows chemists to install a lipophilic hydrogen bond donor directly onto a thiazole core, modulating pKa and improving membrane permeability without the excessive lipophilicity associated with perfluorinated analogs [1].

Procurement Fit

Handles 2-Cl, 5-CHF₂, free 4-position for multi-step derivatization
Workflow Cross-coupling, nucleophilic substitution, parallel synthesis
Context Medicinal chemistry and agrochemical building block, not a final active ingredient

Substituting this compound with more common analogs, such as 2-chloro-5-methyl-1,3-thiazole or 2-chloro-5-(trifluoromethyl)-1,3-thiazole, fundamentally alters the downstream material's physicochemical and metabolic profile. The 5-methyl analog is a known metabolic soft spot, highly susceptible to rapid aliphatic oxidation by CYP450 enzymes, which reduces in vivo half-life. Conversely, the 5-trifluoromethyl analog lacks an acidic proton, eliminating hydrogen-bond donor capabilities and driving the partition coefficient (logP) to levels that can compromise aqueous solubility. Procurement of the exact -CHF2 derivative is necessary when the synthetic goal requires balancing metabolic resistance with targeted binding and solubility[1].

Substitution Risk

! Replacing 5-CHF₂ with -CF₃ or -CH₃ may drastically alter lipophilicity and metabolic stability, potentially negating prior SAR optimization.
! Swapping 2-Cl for 2-Br can shift cross-coupling reactivity and increase dehalogenation byproducts, requiring re-validation of synthetic routes.
! A different thiazole substitution pattern may fall outside patent claims, losing IP relevance and strategic agrochemical positioning.

Prevention of CYP450-Mediated Aliphatic Oxidation

In metabolic stability profiling, terminal methyl groups on thiazole rings are highly susceptible to aliphatic oxidation. Replacing the -CH3 group with a -CHF2 group blocks this metabolic pathway. Class-level pharmacokinetic studies demonstrate that difluoromethylation extends plasma and microsomal half-life by preventing rapid first-pass metabolism, whereas methyl analogs undergo rapid clearance[1].

Evidence DimensionIn vitro metabolic half-life (t1/2) and clearance
Target Compound DataDifluoromethyl (-CHF2) functionalized heterocycles resist aliphatic oxidation
Comparator Or BaselineMethyl (-CH3) functionalized analogs (e.g., 2-chloro-5-methylthiazole)
Quantified DifferenceSubstitution of -CH3 with -CHF2 completely blocks aliphatic hydroxylation, extending microsomal half-life by >2-fold in comparable lead compounds.
ConditionsHepatic microsomal stability assays (CYP3A4 / CYP2D6)

Procuring the -CHF2 building block is critical for synthesizing drug candidates that must avoid rapid first-pass metabolism associated with terminal methyl groups.

Cl vs Br Reactivity
Class-level inference
Target (2-Cl) Moderate reactivity · higher stability · fewer byproducts (inferred)
Analog (2-Br) Higher reactivity · lower stability · dehalogenation risk (inferred)
Supports route selection for cross-coupling workflows
Specific kinetic data not publicly available; based on heteroaryl halide trends

Modulation of Lipophilicity and Hydrogen Bond Acidity

The -CHF2 group is a recognized lipophilic hydrogen bond donor, contrasting sharply with the fully fluorinated -CF3 group. Quantitative NMR studies establish that the -CHF2 group possesses an Abraham hydrogen bond acidity (A) between 0.085 and 0.126, whereas the -CF3 group has an A value of 0.00. This allows the -CHF2 derivative to participate in targeted protein-ligand interactions while maintaining a lower relative logP penalty compared to the highly lipophilic -CF3 analog [1].

Evidence DimensionAbraham hydrogen bond acidity (A) and ΔlogP
Target Compound DataDifluoromethyl group (-CHF2) (A = 0.085–0.126)
Comparator Or BaselineTrifluoromethyl group (-CF3) (A = 0.00)
Quantified DifferenceThe -CHF2 group retains an acidic proton for hydrogen bonding (A > 0.085), resulting in improved aqueous solubility and a lower logP increase (ΔlogP -0.1 to +0.4 vs methyl) compared to the -CF3 group.
ConditionsNMR-based solute hydrogen bond acidity determination and water-octanol partitioning

Buyers should select the -CHF2 analog over the -CF3 analog when downstream applications require a balance of membrane permeability and targeted hydrogen-bond interactions.

CHF₂ vs CF₃ & CH₃
Class-level inference
-CHF₂ Moderate lipophilicity · potential H-bond donor · favored in SDHI fungicide SAR
-CF₃ Higher lipophilicity · no H-bond donation · may increase persistence
-CH₃ Lower lipophilicity · no metabolic blocking effect
Difluoromethyl group context critical for ADME profile alignment
Inferred from final-compound SAR; direct building-block logP not reported

Enhanced SNAr Reactivity for Downstream Functionalization

The electronic properties of the 5-substituent directly impact the processability of the 2-chloro position. The strong electron-withdrawing nature of the -CHF2 group increases the electrophilicity of the thiazole core compared to the electron-donating -CH3 group. This activation allows for nucleophilic aromatic substitution (SNAr) with amines and alkoxides under milder conditions, reducing the need for harsh heating or extended reaction times required by the 5-methyl comparator [1].

Evidence DimensionReactivity of the 2-chloro position towards nucleophiles
Target Compound Data2-Chloro-5-(difluoromethyl)-1,3-thiazole
Comparator Or Baseline2-Chloro-5-methyl-1,3-thiazole
Quantified DifferenceThe electron-withdrawing -CHF2 group lowers the activation energy for SNAr, enabling substitution at lower temperatures and shorter reaction times compared to the deactivated 5-methyl analog.
ConditionsBase-mediated nucleophilic aromatic substitution (SNAr) in polar aprotic solvents

This enhanced reactivity lowers energy requirements and improves yields during large-scale API manufacturing or library synthesis workflows.

Patent Positioning
Source review
Target substitution pattern explicitly claimed in key fungicide patents (e.g., US7388097B2). Other halogenated thiazole analogs have lower representation in these high-value Markush structures.
Links to protected agrochemical innovation space
Based on patent literature analysis; verify Freedom-to-Operate independently

Late-Stage Lead Optimization in Medicinal Chemistry

Due to its ability to act as a lipophilic hydrogen bond donor, this compound is procured for replacing metabolically labile methyl-thiazole groups in kinase inhibitors and GPCR ligands. It allows medicinal chemists to block CYP450 oxidation sites without incurring the extreme lipophilicity penalty of a trifluoromethyl group [1].

Agrochemical Active Ingredient Synthesis

In the development of next-generation insecticides and fungicides, the 2-chloro-5-(difluoromethyl)thiazole core is utilized to tune soil half-life and target-site binding. The -CHF2 group provides partition coefficients suitable for systemic plant uptake while resisting rapid environmental degradation [1].

Fragment-Based Drug Discovery (FBDD) Libraries

The bifunctional nature of this building block—combining a reactive cross-coupling handle (2-chloro) with a physicochemical modifier (-CHF2)—makes it a practical starting material for synthesizing diverse fragment libraries. Its predictable reactivity ensures high-purity reproducibility in automated parallel synthesis workflows [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
SDHI fungicide synthesis
Patented scaffold fit for carboxanilide fungicide R&D
Patent-claim alignment and reported pathogen-control endpoint context
Late-stage drug discovery functionalization
Tri-handle thiazole core for parallel SAR exploration
Derivatization scope and metabolic stability profile of -CHF₂
Process chemistry & route scouting
Balanced 2-Cl reactivity for scalable cross-coupling
Reaction robustness, byproduct control, and scalability assessment
IP analysis & competitive intelligence
Specific substitution pattern in high-value agrochemical patent families
Patent landscape, Freedom-to-Operate, and Markush structure mapping

XLogP3

2.6

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